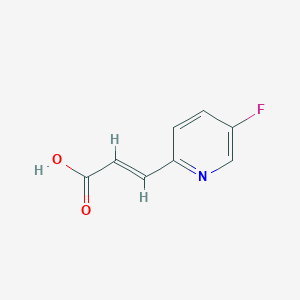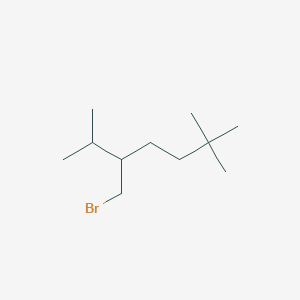
5-(Bromomethyl)-2,2,6-trimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2,2,6-trimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane backbone with three methyl groups at the 2, 2, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,2,6-trimethylheptane typically involves the bromination of a suitable precursor. One common method is the bromomethylation of 2,2,6-trimethylheptane using paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2,2,6-trimethylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
5-(Bromomethyl)-2,2,6-trimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2,2,6-trimethylheptane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,2,6-trimethylheptane: Similar structure but lacks the bromomethyl group.
2,2,6-Trimethylheptane: Parent compound without the bromomethyl group.
5-(Chloromethyl)-2,2,6-trimethylheptane: Chlorine instead of bromine in the methyl group.
Uniqueness
5-(Bromomethyl)-2,2,6-trimethylheptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs.
Propriétés
Formule moléculaire |
C11H23Br |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
5-(bromomethyl)-2,2,6-trimethylheptane |
InChI |
InChI=1S/C11H23Br/c1-9(2)10(8-12)6-7-11(3,4)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
JLVOWUYCIQLOHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13492164.png)
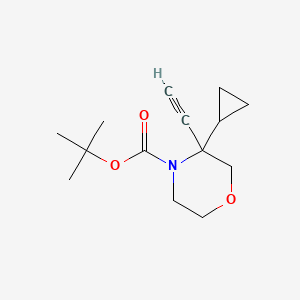

![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
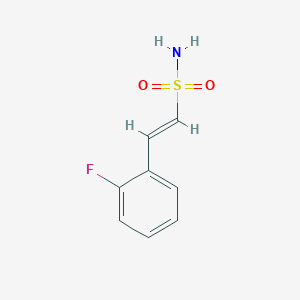
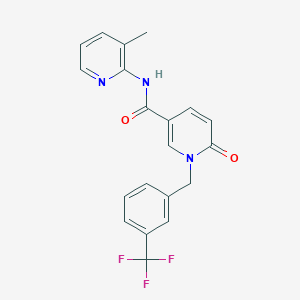
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)

![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
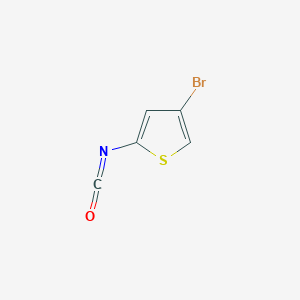
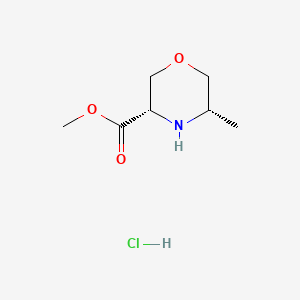
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)
